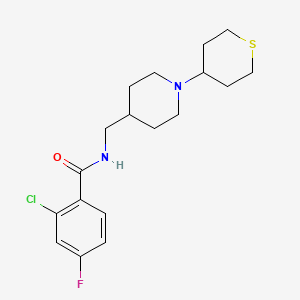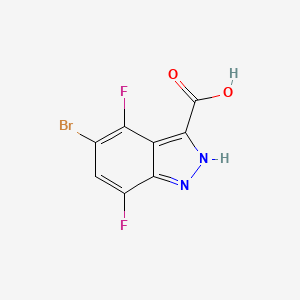
2-Chlor-4-Fluor-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H24ClFN2OS and its molecular weight is 370.91. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bausteine in der organischen Synthese
Diese Verbindung kann als nützlicher Baustein für die Synthese verschiedener neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone dienen . Diese abgeleiteten Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt .
Biologische Evaluierung
Die Verbindung wurde in Studien zur biologischen Evaluierung eingesetzt. Beispielsweise wurde sie in vitro in Konzentrationen von 10 μg/Disc auf ihre antibakterielle Aktivität gegen zwei grampositive Stämme (Staphylococcus aureus und Bacillus subtilis) und zwei gramnegative Stämme (Escherichia coli und Pseudomonas aeruginosa) getestet .
Arzneimittelforschung
Aufgrund ihrer leichten Modifizierbarkeit, geeigneten Alkalität, Wasserlöslichkeit und der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und Anpassung der molekularen physikalisch-chemischen Eigenschaften wird die Einarbeitung des Piperazinrings als wichtige synthetische Strategie im Bereich der Arzneimittelforschung angesehen .
Antibakterielle Aktivität
Verbindungen, die Piperazinringe enthalten, haben antibakterielle Aktivitäten gezeigt . Dies macht „2-Chlor-4-Fluor-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamid“ zu einem potenziellen Kandidaten für die Entwicklung antibakterieller Medikamente.
Antifungal Aktivität
Ähnlich wie bei seinen antibakteriellen Eigenschaften haben Verbindungen, die Piperazinringe enthalten, auch antifungale Aktivitäten gezeigt . Dies deutet auf mögliche Anwendungen dieser Verbindung in der Entwicklung von Antimykotika hin.
Antikrebsaktivität
Piperazinhaltige Verbindungen haben Antikrebsaktivitäten gezeigt . Daher könnte „this compound“ auf seine potenziellen Anwendungen in der Krebstherapie untersucht werden.
Antiparasitäre Aktivität
Verbindungen mit Piperazinringen haben antiparasitäre Aktivitäten gezeigt . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung von Antiparasitika eingesetzt werden könnte.
Antidepressive Aktivität
Piperazinhaltige Verbindungen haben antidepressive Aktivitäten gezeigt . Dies deutet auf eine mögliche Anwendung von „this compound“ in der Entwicklung von Antidepressiva hin.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2OS/c19-17-11-14(20)1-2-16(17)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAQMSWAUANLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[5-(4-Fluorophenyl)-4-oxothieno[2,3-D]pyrimidin-3-YL]methyl}benzoic acid](/img/structure/B2423049.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2423054.png)
![2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2423055.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2423056.png)
![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2423058.png)
![5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2423059.png)

![6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2423062.png)
![5-Chloro-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2423063.png)


![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2423070.png)
